molecular formula C21H26N2O B14666199 Piperidine, 1-((7,8,9,10-tetrahydro-2-methyl-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- CAS No. 36068-70-9

Piperidine, 1-((7,8,9,10-tetrahydro-2-methyl-6H-cyclohepta(b)quinolin-11-yl)carbonyl)-

Cat. No.: B14666199
CAS No.: 36068-70-9
M. Wt: 322.4 g/mol
InChI Key: MAJZLBWUGMPXOC-UHFFFAOYSA-N
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Description

Piperidine, 1-((7,8,9,10-tetrahydro-2-methyl-6H-cyclohepta(b)quinolin-11-yl)carbonyl)-: is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds. This particular compound features a complex structure with a piperidine ring fused to a quinoline moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-((7,8,9,10-tetrahydro-2-methyl-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- typically involves multi-step organic reactions. One common approach is the hydrogenation of pyridine derivatives to form the piperidine ring. This can be achieved using catalysts such as molybdenum disulfide under high-pressure hydrogenation conditions . Another method involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .

Industrial Production Methods: Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is favored due to its efficiency and scalability . Additionally, the use of chlorinating agents followed by nucleophilic substitution reactions can also be employed to introduce various functional groups into the piperidine ring .

Chemical Reactions Analysis

Types of Reactions: Piperidine, 1-((7,8,9,10-tetrahydro-2-methyl-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophilic Reagents: Alkyl halides, aryl halides.

Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted piperidine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, piperidine derivatives are studied for their potential pharmacological activities. They are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Medicine: In medicine, compounds containing the piperidine moiety are investigated for their therapeutic potential. They are used in the development of drugs for treating conditions such as Alzheimer’s disease, cancer, and infectious diseases .

Industry: Industrially, piperidine derivatives are used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Their versatility and reactivity make them valuable intermediates in various chemical processes .

Comparison with Similar Compounds

    Pyridine: A six-membered heterocyclic compound with one nitrogen atom.

    Pyrrolidine: A five-membered heterocyclic compound with one nitrogen atom.

    Piperazine: A six-membered heterocyclic compound with two nitrogen atoms.

    Phosphorinane: A six-membered heterocyclic compound with one phosphorus atom.

    Arsinane: A six-membered heterocyclic compound with one arsenic atom.

Uniqueness: Piperidine, 1-((7,8,9,10-tetrahydro-2-methyl-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- is unique due to its fused quinoline and piperidine rings, which confer distinct chemical and biological properties.

Properties

CAS No.

36068-70-9

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

(2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C21H26N2O/c1-15-10-11-19-17(14-15)20(21(24)23-12-6-3-7-13-23)16-8-4-2-5-9-18(16)22-19/h10-11,14H,2-9,12-13H2,1H3

InChI Key

MAJZLBWUGMPXOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3CCCCCC3=C2C(=O)N4CCCCC4

Origin of Product

United States

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